molecular formula C20H22N4O4 B4558353 N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide

N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide

Cat. No. B4558353
M. Wt: 382.4 g/mol
InChI Key: WZWJKJGNJCEYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide is 382.16410520 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ratiometric Fluorescent Probe for Bisulfite Detection

A novel fluorescent probe based on a coumarin framework was developed to detect bisulfite anions in living cells with high sensitivity, showcasing the application of such compounds in biological sensing (Chen et al., 2017).

Novel Metal Complexes with Coumarin Derivatives

Coumarin derivatives have been used to synthesize new copper(II), cobalt(II), and nickel(II) complexes, indicating their potential in creating novel materials with unique properties (Myannik et al., 2018).

Spiro-fused Pyrazolones for Heterocyclic Synthesis

A new heterocyclic system involving spiro-fused pyrazolones was synthesized, contributing to the field of organic chemistry and heterocyclic compound development (Holzer et al., 2003).

properties

IUPAC Name

3-N,3-N-diethyl-1-methyl-5-N-(4-methyl-2-oxochromen-7-yl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-5-24(6-2)20(27)15-11-16(23(4)22-15)19(26)21-13-7-8-14-12(3)9-18(25)28-17(14)10-13/h7-11H,5-6H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWJKJGNJCEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide
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N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide
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N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide
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N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide
Reactant of Route 5
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N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3,5-dicarboxamide

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